![molecular formula C20H26N4O B2783877 N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide CAS No. 303091-94-3](/img/structure/B2783877.png)
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Übersicht
Beschreibung
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPA belongs to the class of piperazine compounds, which have been extensively studied for their biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves the reaction of 4-(propan-2-yl)aniline with 4-(pyridin-2-yl)piperazine-1-carboxylic acid, followed by acetylation of the resulting amine.
Starting Materials
4-(propan-2-yl)aniline, 4-(pyridin-2-yl)piperazine-1-carboxylic acid, Acetic anhydride, Triethylamine, Dichloromethane, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Dissolve 4-(propan-2-yl)aniline (1.0 equiv) and 4-(pyridin-2-yl)piperazine-1-carboxylic acid (1.1 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.2 equiv)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Extract the reaction mixture with DCM and wash the organic layer with water and brine., Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in diethyl ether and add acetic anhydride (1.2 equiv) and TEA (1.2 equiv)., Step 6: Stir the reaction mixture at room temperature for 24 hours., Step 7: Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer with DCM., Step 8: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product., Step 9: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide.
Wirkmechanismus
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the brain and other tissues. N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to interact with GABA receptors, serotonin receptors, and dopamine receptors, among others.
Biochemische Und Physiologische Effekte
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been found to have various biochemical and physiological effects, depending on the target tissue and the dose used. In the brain, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to modulate neurotransmitter levels, affect neuronal excitability, and regulate gene expression. In other tissues, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide also has some limitations, such as its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, including:
1. Investigating the potential of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new derivatives of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide with improved pharmacokinetic properties and selectivity for specific targets.
3. Studying the effects of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide on the immune system and its potential as an immunomodulatory agent.
4. Investigating the role of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide in the regulation of gene expression and epigenetic modifications.
5. Exploring the potential of N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide as a tool for studying the molecular mechanisms of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, epilepsy, and depression. In cancer research, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy research, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been found to have anticonvulsant properties by modulating the GABAergic system. In depression research, N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to have antidepressant effects by increasing the levels of monoamine neurotransmitters.
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16(2)17-6-8-18(9-7-17)22-20(25)15-23-11-13-24(14-12-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURAGQYBJAKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328801 | |
| Record name | N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide | |
CAS RN |
303091-94-3 | |
| Record name | N-(4-propan-2-ylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



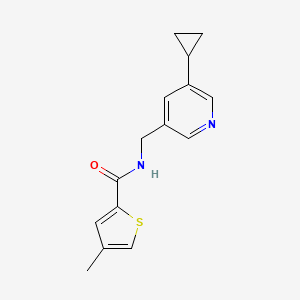
![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)
![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)
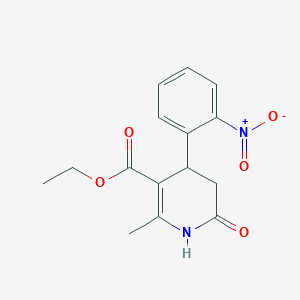
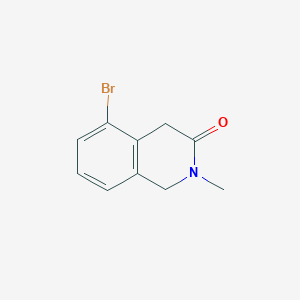
![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)

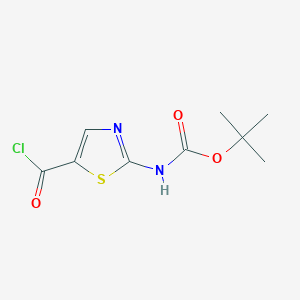
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)
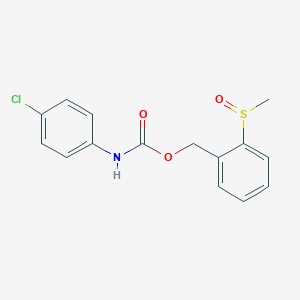
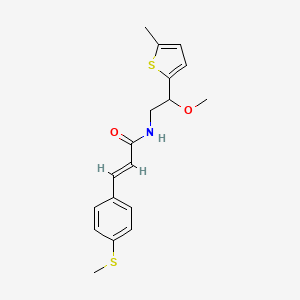
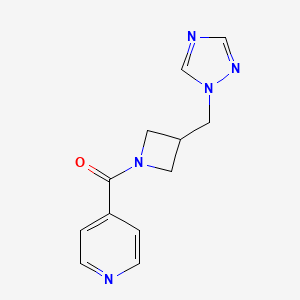
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)